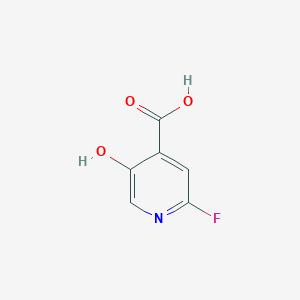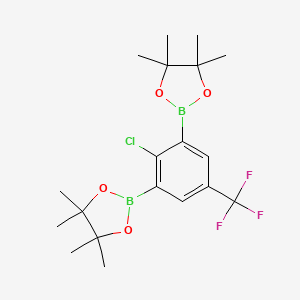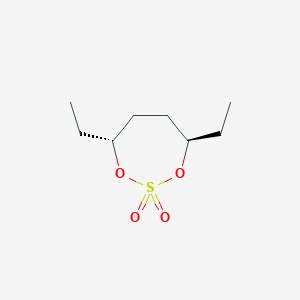
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is an organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a dioxathiepane ring, which includes sulfur and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl sulfide with ethylene oxide in the presence of a catalyst, such as a Lewis acid, to form the dioxathiepane ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control of reaction parameters. The scalability of the synthesis process is crucial for its commercial viability.
化学反应分析
Types of Reactions
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxathiepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
科学研究应用
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfur and oxygen atoms can form specific interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and result in various biological effects.
相似化合物的比较
Similar Compounds
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane: Lacks the dioxide functionality, resulting in different chemical properties and reactivity.
4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide: Similar structure but different stereochemistry, which can affect its biological activity and interactions.
Uniqueness
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is unique due to its specific stereochemistry and the presence of both sulfur and oxygen atoms in the ring. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C8H16O4S |
|---|---|
分子量 |
208.28 g/mol |
IUPAC 名称 |
(4R,7R)-4,7-diethyl-1,3,2-dioxathiepane 2,2-dioxide |
InChI |
InChI=1S/C8H16O4S/c1-3-7-5-6-8(4-2)12-13(9,10)11-7/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI 键 |
RIHQVQJKBHQPNE-HTQZYQBOSA-N |
手性 SMILES |
CC[C@@H]1CC[C@H](OS(=O)(=O)O1)CC |
规范 SMILES |
CCC1CCC(OS(=O)(=O)O1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


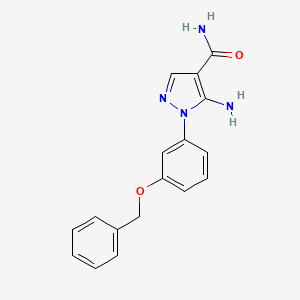

![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)


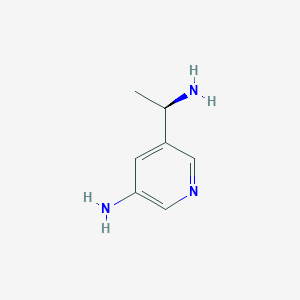
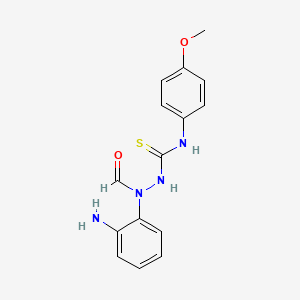
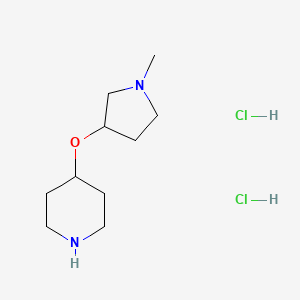

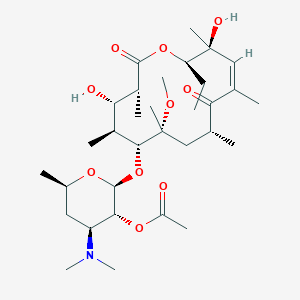
![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)

